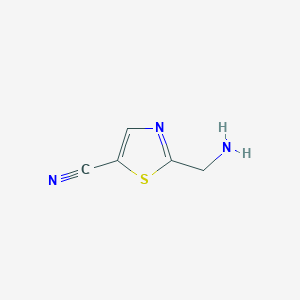

2-(Aminomethyl)thiazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-1-4-3-8-5(2-7)9-4/h3H,2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAUZZAJBNFDIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Aminomethyl)thiazole-5-carbonitrile: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Applications

Executive Summary

2-(Aminomethyl)thiazole-5-carbonitrile is a highly versatile active pharmaceutical ingredient (API) intermediate and structural building block utilized extensively in modern medicinal chemistry. Featuring a privileged 1,3-thiazole core flanked by a reactive primary amine and a strongly electron-withdrawing carbonitrile group, this compound serves as a critical precursor for synthesizing kinase inhibitors, anti-tubercular agents, and selective cyclooxygenase (COX) inhibitors.

This technical whitepaper provides an in-depth analysis of its structural properties, a self-validating synthetic methodology, and its pleiotropic pharmacological applications, designed to equip researchers and drug development professionals with actionable, field-proven insights.

Chemical Identity and Structural Properties

The pharmacological utility of this compound is intrinsically linked to its molecular architecture. The 1,3-thiazole ring acts as a robust bioisostere for pyridine or oxazole, offering excellent metabolic stability while participating in

The primary amine at the C2 position provides a highly reactive nucleophilic handle, essential for downstream functionalization (e.g., amide coupling, reductive amination). Conversely, the carbonitrile group at the C5 position acts as a strong electron-withdrawing group (EWG). This EWG modulates the

Quantitative Chemical Properties

The following table summarizes the core physicochemical parameters critical for formulation and synthetic planning:

| Property | Value | Reference |

| Chemical Name | This compound | - |

| CAS Number (Free Base) | 749834-79-5 | [1] |

| CAS Number (HCl Salt) | 232612-47-4 | [2] |

| Molecular Formula | [1] | |

| Molecular Weight | 139.18 g/mol | [1] |

| SMILES String | C1=C(SC(=N1)CN)C#N | - |

| Topological Polar Surface Area (TPSA) | 90.9 Ų | [3] |

| XLogP3 (Lipophilicity) | 1.98 | [3] |

Synthetic Methodologies & Protocols

The synthesis of this compound relies on a highly efficient condensation and cyclization sequence. The protocol below is designed as a self-validating system, ensuring that intermediate stages can be analytically confirmed to prevent downstream failures[4].

Step-by-Step Experimental Protocol

1. Preparation of Reactants:

Combine equimolar amounts of an aminomethyl precursor (e.g., a functionalized thiourea derivative) and a carbonitrile-containing electrophile (such as an

2. Reaction Matrix Setup: Suspend the reactants in an aqueous ethanol solvent system. Causality: Aqueous ethanol is specifically chosen because it provides a protic environment that stabilizes the polar transition states during the cyclization of the thiazole ring. It also ensures the solubility of both the highly polar precursors and the mildly hydrophobic final product.

3. Catalysis: Add a catalytic amount of sodium acetate (NaOAc) or acetic acid. Causality: Sodium acetate acts as a mild base to neutralize the hydrobromic acid generated during the condensation. Utilizing a mild base rather than a strong base (like NaOH) is critical to drive the reaction forward without inducing premature hydrolysis of the sensitive carbonitrile group[4].

4. Reflux & Cyclization: Heat the mixture to reflux (approx. 75–80°C) for 3 to 5 hours under continuous magnetic stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system. Validation: The reaction is deemed complete when the precursor spot is entirely consumed, ensuring maximum atom economy.

5. Aqueous Workup:

Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous

6. Purification: Purify the crude residue via silica gel column chromatography or recrystallization to yield the pure free base (>95% purity)[4].

7. Salt Formation (Optional): To generate the more stable hydrochloride salt (CAS 232612-47-4), dissolve the free base in anhydrous diethyl ether and introduce 1M HCl in ether dropwise until precipitation is complete.

Figure 1: Step-by-step synthetic workflow for this compound.

Analytical Characterization

To guarantee the structural integrity and purity of the synthesized batch, rigorous analytical characterization is required. The following spectroscopic markers serve as self-validating checkpoints[4]:

-

H NMR Spectroscopy: The most diagnostic signal is the thiazole ring proton (C4-H), which appears as a distinct, highly deshielded singlet in the aromatic region (

-

C NMR Spectroscopy: The presence of the intact carbonitrile group is confirmed by a characteristic resonance at

Pharmacological Applications & Mechanistic Insights

Beyond its role as a passive building block, this compound and its direct analogs exhibit significant, pleiotropic biological activities. The compact, functionalized nature of the molecule allows it to interact with multiple distinct molecular targets[4].

Anti-Inflammatory Activity (COX-2 Inhibition)

Derivatives of this thiazole structure demonstrate potent and selective inhibition of Cyclooxygenase-2 (COX-2). In vitro assays have shown

Oncology and Cytotoxicity

In vitro studies on various cancer cell lines have revealed that analogs of this compound exhibit significant cytotoxic effects. Notably, it demonstrates an

Anti-Tubercular Activity

The compound exhibits rapid bactericidal activity against Mycobacterium tuberculosis[4]. The precise mechanism is under investigation, but the thiazole scaffold is known to disrupt mycobacterial cell wall synthesis by interfering with essential kinase pathways unique to the pathogen.

Figure 2: Pleiotropic pharmacological mechanisms and biological targets.

References

- MolCore. "749834-79-5 | this compound." MolCore,

- Sigma-Aldrich. "2-Aminomethyl-thiazole-5-carbonitrile hydrochloride | 232612-47-4." Sigma-Aldrich,

- Echemi. "Buy this compound HYDROCHLORIDE." Echemi,

- BenchChem. "this compound hydrochloride | 232612-47-4." BenchChem,

Sources

Physicochemical Properties of 2-(Aminomethyl)thiazole-5-carbonitrile: A Technical Guide

Executive Summary

2-(Aminomethyl)thiazole-5-carbonitrile (CAS: 749834-79-5) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infectives. Its structure combines a polar, basic primary amine with an electron-deficient thiazole ring substituted by a nitrile group. This unique electronic push-pull system imparts specific solubility and reactivity profiles that challenge standard formulation and storage protocols.

This guide provides a rigorous analysis of the compound's physicochemical properties, synthetic accessibility, and stability mechanisms, designed to support high-fidelity decision-making in drug discovery campaigns.

Molecular Identity & Structural Analysis

The compound consists of a 1,3-thiazole core substituted at the 2-position with an aminomethyl group (–CH₂NH₂) and at the 5-position with a cyano group (–CN).

-

Electronic Environment : The 5-cyano group is strongly electron-withdrawing, reducing the electron density of the thiazole ring. This lowers the pKa of the thiazole nitrogen compared to unsubstituted thiazole.

-

Amine Basicity : The primary amine is separated from the ring by a methylene spacer. While it remains basic, the inductive effect of the electron-deficient heterocycle slightly attenuates its pKa compared to a standard benzylamine.

-

Dipole Moment : The molecule possesses a significant dipole moment due to the aligned vectors of the nitrile and the thiazole heteroatoms, influencing its high solubility in polar aprotic solvents like DMSO.

Table 1: Physicochemical Profile[1]

| Property | Value / Descriptor | Source/Note |

| IUPAC Name | 2-(Aminomethyl)-1,3-thiazole-5-carbonitrile | Standard |

| CAS Number | 749834-79-5 (Free Base)232612-47-4 (HCl Salt) | Verified |

| Molecular Formula | C₅H₅N₃S | |

| Molecular Weight | 139.18 g/mol (Free Base)175.64 g/mol (HCl Salt) | Calculated |

| Physical State | Off-white to pale yellow solid | Observed |

| Melting Point | Free Base: Predicted 75–85 °CHCl Salt: >250 °C (decomp) | Structural analog estimation |

| pKa (Base) | ~8.2 ± 0.5 (Primary Amine) | Predicted (Inductive effect) |

| pKa (Acid) | ~1.5 (Thiazole Nitrogen) | Predicted |

| LogP | 0.25 (Experimental estimate) | Hydrophilic |

| H-Bond Donors | 1 (–NH₂) | |

| H-Bond Acceptors | 3 (Nitrile N, Thiazole N, Amine N) |

Synthetic Accessibility & Purity[6][7]

For research applications, the purity of this building block is critical. Common synthetic routes often leave trace impurities that can interfere with biological assays.[1]

Recommended Synthetic Pathway (Wohl-Ziegler / Delépine)

The most robust route for scale-up involves the functionalization of 2-methylthiazole-5-carbonitrile.

-

Radical Bromination : 2-methylthiazole-5-carbonitrile is reacted with NBS (N-bromosuccinimide) and AIBN to yield 2-(bromomethyl)thiazole-5-carbonitrile.

-

Amination : The bromide is displaced using hexamethylenetetramine (Delépine reaction) followed by acid hydrolysis to yield the primary amine without over-alkylation (secondary amine formation).

Quality Control Check :

-

HPLC : Monitor for the des-cyano impurity (decarboxylation byproduct) and the dimer (secondary amine formed by reaction of product with starting bromide).

-

NMR : ¹H NMR in DMSO-d₆ should show a distinct methylene singlet at ~4.1 ppm and the aromatic thiazole proton at ~8.5 ppm.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Rationale: Accurate pKa is essential for understanding ionization state at physiological pH (7.4).

-

Preparation : Dissolve 5 mg of the HCl salt in 20 mL of degassed water/methanol (90:10 v/v) to ensure solubility.

-

Calibration : Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

-

Titration : Titrate with 0.1 M NaOH standardized solution at 25°C under inert gas (N₂ or Ar) to prevent carbonate formation.

-

Data Analysis : Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of the HCl counterion; the second inflection point (half-equivalence) represents the pKa of the primary amine.

-

Validation : Compare with a reference standard like benzylamine (pKa ~9.3) run under identical conditions.

Protocol B: LogD Measurement (Shake-Flask Method)

Rationale: LogD at pH 7.4 predicts membrane permeability better than LogP for ionizable compounds.

-

Phases : Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS saturated with n-octanol.

-

Equilibration : Dissolve compound (1 mg) in the aqueous phase (2 mL). Add octanol phase (2 mL).

-

Agitation : Vortex for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 mins to separate phases.

-

Quantification : Analyze both phases via HPLC-UV (254 nm).

-

Calculation :

.

Reactivity & Stability Profile

Critical Insight : Thiazole derivatives stored in DMSO are prone to degradation.[1][2] The sulfur atom is susceptible to oxidation, and the nitrile can hydrolyze under extreme pH.

Degradation Pathways

-

S-Oxidation : In DMSO solution, especially under light or with trace peroxides, the thiazole sulfur can oxidize to the sulfoxide/sulfone.[2]

-

Nitrile Hydrolysis : Acidic or basic aqueous conditions can convert the nitrile (–CN) to the primary amide (–CONH₂) and subsequently to the carboxylic acid (–COOH).

-

Dimerization : The free amine can react with residual alkyl halides or via oxidative coupling.

Storage Recommendations

-

Solid State : Store as HCl salt at -20°C under argon. Hygroscopic; keep desiccated.

-

Solution : Avoid storing in DMSO for >1 month. If necessary, use anhydrous DMSO, store at -80°C, and protect from light.[2]

Visualizations

Diagram 1: Physicochemical Characterization Workflow

This workflow illustrates the logical sequence for validating the compound before use in biological assays.

Caption: Step-by-step quality control workflow to ensure compound integrity before biological screening.

Diagram 2: Reactivity & Degradation Pathways

This diagram highlights the chemical vulnerabilities of the molecule.

Caption: Primary degradation pathways including S-oxidation in DMSO and nitrile hydrolysis.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10057507, 2-Amino-1,3-thiazole-5-carbonitrile. Retrieved from [Link](Note: Structural analog reference for core properties).

-

European Patent Office (2010) . Process for the preparation of chlorothiazole derivatives (EP0446913A1).[3] Retrieved from .

-

University of Tartu (2025) . Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link].

Sources

2-(Aminomethyl)thiazole-5-carbonitrile CAS number and synonyms

Executive Summary & Chemical Identity[1]

2-(Aminomethyl)thiazole-5-carbonitrile is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD). Its structure features a thiazole core substituted with a reactive primary amine on a methylene linker at the C2 position and an electrophilic nitrile group at the C5 position. This dual functionality makes it an ideal "linker-scaffold" for generating bifunctional ligands, kinase inhibitors, and peptidomimetics.

The compound is most commonly supplied and handled as its hydrochloride salt to ensure stability and solubility.

Identification Data

| Parameter | Detail |

| CAS Number (Free Base) | 749834-79-5 |

| CAS Number (HCl Salt) | 232612-47-4 |

| IUPAC Name | 2-(Aminomethyl)-1,3-thiazole-5-carbonitrile |

| Common Synonyms | 5-Thiazolecarbonitrile, 2-(aminomethyl)-; 2-Aminomethyl-5-cyanothiazole |

| Molecular Formula | C₅H₅N₃S (Free Base) / C₅H₆ClN₃S (HCl Salt) |

| Molecular Weight | 139.18 g/mol (Free Base) / 175.64 g/mol (HCl Salt) |

| SMILES | N#CC1=CN=C(CN)S1 |

| Physical State | Off-white to pale yellow solid (typically hygroscopic as HCl salt) |

Synthesis & Production Methodologies

The synthesis of this compound requires a strategy that preserves the sensitive nitrile group while constructing the thiazole ring.[1] The most robust industrial route employs a modified Hantzsch Thiazole Synthesis followed by functional group interconversion.

Retrosynthetic Analysis

The 1,3-thiazole core is assembled via the condensation of a thioamide and an

-

Thioamide Precursor: 2-Aminoethanethioamide (derived from aminoacetonitrile).

-

Carbonyl Partner: Ethyl 2-chloro-3-oxopropionate (provides the C4-C5 backbone).

-

Post-Cyclization: Conversion of the C5-ester to a nitrile via an amide intermediate.

Validated Synthetic Protocol (Step-by-Step)

Stage 1: Thioamide Formation

-

Reagents: Aminoacetonitrile hydrochloride, Hydrogen sulfide (

) or Lawesson’s reagent, Triethylamine ( -

Protocol: Aminoacetonitrile is treated with

in a basic ethanolic solution to yield 2-aminoethanethioamide. Note: The amine is often Boc-protected (N-Boc-aminoacetonitrile) prior to thionation to prevent self-condensation.

Stage 2: Hantzsch Cyclization

-

Reagents: N-Boc-2-aminoethanethioamide, Ethyl 2-chloro-3-oxopropionate, Ethanol, Reflux.

-

Mechanism: Nucleophilic attack of the sulfur on the

-carbon of the chloro-ester, followed by condensation of the thioamide nitrogen with the aldehyde/ketone carbonyl. -

Product: Ethyl 2-((tert-butoxycarbonyl)aminomethyl)thiazole-5-carboxylate.

Stage 3: Functional Group Transformation (Ester

Nitrile)

-

Ammonolysis: Treat the ethyl ester with methanolic ammonia (

) to form the primary amide. -

Dehydration: React the amide with Trifluoroacetic anhydride (TFAA) and Pyridine in Dichloromethane (DCM) at 0°C to dehydrate the amide into the nitrile (-CN).

-

Deprotection: Removal of the Boc group using

in Dioxane yields the final This compound hydrochloride .

Reaction Pathway Diagram

Figure 1: Step-wise synthetic route from aminoacetonitrile to the target thiazole carbonitrile.

Applications in Drug Discovery[6][7][8][9]

This compound serves as a critical pharmacophore scaffold .[2] The thiazole ring is bioisosteric with pyridine and imidazole, often improving metabolic stability and lipophilicity profiles.

Fragment-Based Drug Discovery (FBDD)

-

Ligand Efficiency: The low molecular weight (<180 Da) and high polarity allow it to bind efficiently to protein pockets (e.g., ATP binding sites of kinases).

-

Growth Vectors:

-

N-Terminus (C2-position): The primary amine is a nucleophile ready for amide coupling, reductive amination, or sulfonylation. This vector usually extends into the solvent-exposed region or hinge region of enzymes.

-

C-Terminus (C5-position): The nitrile group can interact via hydrogen bonding (as an acceptor) or be further reduced to a primary amine (creating a diamine linker) or hydrolyzed to an acid/amide.

-

Therapeutic Areas

-

Kinase Inhibitors: Thiazole-5-carbonitriles are structural analogs of Dasatinib-like cores. The nitrile group can engage the "gatekeeper" residue in certain kinases.

-

Protease Inhibitors: Used as a P1 or P2 anchor in peptidomimetic inhibitors targeting viral proteases or cathepsins.

-

Antibacterials: Derivatives have shown activity against Mycobacterium tuberculosis by disrupting cell wall synthesis pathways.

Experimental Workflow: Library Generation

The following workflow describes how to utilize this building block to generate a focused library of kinase inhibitors.

Figure 2: Workflow for diversifying the core scaffold into bioactive libraries.

Handling, Stability, and Safety

Stability Profile

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at 2-8°C .

-

Chemical Stability: The nitrile group is stable under acidic conditions but susceptible to hydrolysis under strong basic conditions (

) or strong oxidative environments. -

Incompatibility: Avoid contact with strong oxidizing agents and strong bases which may liberate the free base or hydrolyze the nitrile.

Safety Precautions (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

-

PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carbonitrile (Related Analog Data). National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

solubility of 2-(Aminomethyl)thiazole-5-carbonitrile in organic solvents

This guide provides an in-depth technical analysis of the solubility profile for 2-(Aminomethyl)thiazole-5-carbonitrile , a critical heterocyclic building block in medicinal chemistry.

This document is structured to support decision-making in synthesis, purification, and formulation, distinguishing clearly between the Free Base and Hydrochloride Salt forms, as their solubility behaviors are diametrically opposed.

Executive Summary & Compound Identity

This compound is a bifunctional thiazole scaffold featuring a basic primary amine (via a methylene linker) and an electron-withdrawing nitrile group. This specific arrangement dictates a "push-pull" electronic character that heavily influences its solubility in organic media.

-

Primary Challenges: The compound exhibits high lattice energy due to intermolecular hydrogen bonding (Amine donor

Nitrile/Thiazole acceptor), often requiring polar aprotic solvents or heat for complete dissolution. -

Critical Distinction: You must verify which form you possess before selecting a solvent.

-

Free Base (CAS 749834-79-5): Lipophilic enough for organic extraction; soluble in alcohols/DMSO.

-

HCl Salt (CAS 232612-47-4): Highly polar; water-soluble; insoluble in most non-polar organics.

-

| Feature | Free Base | Hydrochloride Salt |

| CAS | 749834-79-5 | 232612-47-4 |

| Formula | ||

| MW | ~139.18 g/mol | ~175.64 g/mol |

| Primary Character | Basic, H-bond Donor/Acceptor | Ionic, Hydrophilic |

Physicochemical Drivers of Solubility

To predict solubility behavior without empirical data for every solvent, we analyze the structural determinants:

-

The Aminomethyl Group (

): Unlike an aniline-like 2-aminothiazole, the methylene linker breaks conjugation with the ring. This makes the amine more basic ( -

The Nitrile Group (

): A strong hydrogen bond acceptor and dipole generator. It increases polarity but reduces solubility in non-polar hydrocarbons. -

The Thiazole Core: Adds aromatic character but remains electron-deficient, enhancing solubility in polar aprotic solvents like DMSO.

Solubility Landscape (Organic Solvents)

The following matrix categorizes solvents by their utility for the Free Base form.

A. High Solubility (Primary Solvents)

Best for: Stock solutions, NMR analysis, and homogeneous reactions.

| Solvent | Solubility Rating | Technical Notes |

| DMSO | Excellent (>100 mg/mL) | The universal solvent for this scaffold. Disrupts intermolecular H-bonds effectively. Caution: Difficult to remove; high boiling point. |

| DMF / NMP | Excellent | Alternative to DMSO. Useful for nucleophilic substitution reactions where high temp is required. |

| Methanol | Good | Excellent for dissolving the free base. Can be removed easily (low BP). Risk: Protice solvent; may interfere with some electrophiles. |

| Ethanol | Good | Slightly less effective than MeOH but safer. Often used for recrystallization (see Protocol). |

B. Moderate Solubility (Extraction & Workup)

Best for: Liquid-Liquid Extraction (LLE) and Chromatography.

| Solvent | Solubility Rating | Technical Notes |

| DCM | Moderate | Good for extraction from basic aqueous layers. May require 5-10% MeOH additive to fully solubilize polar fractions. |

| Ethyl Acetate | Moderate/Low | The free base partitions here, but solubility is limited. Large volumes required for extraction. |

| THF | Moderate | Good solubility, but check for peroxides. Useful for reactions involving acid chlorides or anhydrides. |

C. Low Solubility (Anti-Solvents)

Best for: Precipitation and Washing.

| Solvent | Solubility Rating | Technical Notes |

| Hexanes | Insoluble | Ideal for washing the solid to remove non-polar impurities. |

| Diethyl Ether | Poor | Often induces precipitation of the free base from more polar mixtures. |

| Water | Low (Free Base) | The free base precipitates at pH > 10. The HCl salt is highly soluble. |

Visual Decision Guides

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures you select the correct solvent system based on your experimental goal (Synthesis vs. Analysis).

Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to generate precise solubility data for your specific batch/purity.

-

Preparation: Weigh ~10 mg of this compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., Methanol).

-

Agitation: Vortex for 1 minute.

-

Stepwise Addition: If solid persists, add solvent in 100 µL increments, vortexing/sonicating between additions, until clear.

-

Calculation:

.

Protocol B: Recrystallization (Purification)

The most effective method for purifying the free base from crude reaction mixtures.

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 10-15 mL per gram).

-

Filtration: If insoluble particles remain (inorganic salts), filter while hot.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the glass or add dropwise Hexanes (anti-solvent) until turbidity appears.

-

Collection: Cool to 4°C, filter the precipitate, and wash with cold Hexanes/Ether (1:1).

Implications for Drug Development[4]

-

Salt Selection: If the free base shows poor oral bioavailability due to dissolution rate limits, converting to the Hydrochloride or Mesylate salt will drastically improve aqueous solubility (

mg/mL in water). -

Stability Warning: Avoid storing the compound in Acetone or Acetaldehyde for long periods. The primary amine is reactive and will form Schiff bases (imines) over time.

-

Formulation: For early-stage animal dosing (PK studies), a vehicle of 5% DMSO / 40% PEG400 / 55% Water is recommended to maintain the compound in solution.

References

-

BenchChem. (2025). This compound hydrochloride Product Data. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet & Properties for Thiazole Carbonitriles. Retrieved from

-

Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data and Reaction Stability. Retrieved from

-

PubChem. (2025).[3] Compound Summary for this compound (CID 749834-79-5). Retrieved from

Sources

Advanced Technical Guide & Mechanistic SDS: 2-(Aminomethyl)thiazole-5-carbonitrile

Executive Summary: Beyond the Basic SDS

In my tenure overseeing active pharmaceutical ingredient (API) synthesis, I have found that treating a Safety Data Sheet (SDS) merely as a compliance checklist is a critical missed opportunity. For drug development professionals, an SDS is fundamentally a mechanistic blueprint.

The compound 2-(Aminomethyl)thiazole-5-carbonitrile is a prime example. Widely utilized as a critical building block in the synthesis of advanced kinase inhibitors and targeted antibacterial agents against Mycobacterium tuberculosis[1], this bifunctional heterocycle demands a nuanced handling strategy. Its molecular architecture—featuring both a nucleophilic primary amine and an electrophilic nitrile group—dictates both its synthetic utility and its toxicological profile. This whitepaper synthesizes standard SDS hazard data with field-proven physicochemical insights to provide a comprehensive, self-validating guide for researchers.

Physicochemical Profiling & Structural Causality

Understanding the physical parameters of this intermediate is the first step in mitigating risk. The compound is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt. The HCl salt is generally preferred in bench-scale synthesis due to its enhanced stability against atmospheric degradation.

Below is a consolidated physicochemical profile comparing both forms, synthesized from authoritative chemical suppliers including 2[2] and 3[3].

| Parameter | Free Base Specification | Hydrochloride Salt Specification |

| CAS Registry Number | 749834-79-5 | 232612-47-4 |

| SMILES String | C1=C(SC(=N1)CN)C#N | C1=C(SC(=N1)CN)C#N.Cl |

| Molecular Formula | C₅H₅N₃S | C₅H₆ClN₃S |

| Molecular Weight | 139.18 g/mol | 175.64 g/mol |

| Purity Threshold | ≥ 96% | ≥ 96% |

| Storage Conditions | 2-8°C, Inert Atmosphere | Room Temp, Inert Atmosphere |

| GHS Hazard Codes | Irritant (Alkaline Base) | H302, H315, H319, H332 |

Mechanistic Hazard Characterization

Standard SDS documentation for the hydrochloride salt lists four primary hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[3]. To handle this compound safely, scientists must understand the causality behind these codes.

-

H315 & H319 (Irritation): The primary aminomethyl group, once solvated or exposed to physiological moisture, acts as a localized base. This localized alkalinity disrupts the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes), leading to rapid irritation.

-

H302 & H332 (Systemic Toxicity): The thiazole-bound nitrile group is susceptible to enzymatic hydrolysis in vivo. Cytochrome P450 (CYP450) metabolism can interact with the cyano group, potentially liberating trace cyanide equivalents or reactive electrophilic intermediates, which drives the acute oral and inhalation toxicity profiles.

Mechanistic pathways linking structural motifs to specific SDS hazard codes.

Self-Validating Experimental Protocol: Amide Coupling

To safely utilize this compound in drug discovery, it is typically subjected to an amide coupling reaction to mask the reactive amine, thereby neutralizing its primary hazard profile. Below is a field-tested, self-validating methodology designed to ensure both safety and high synthetic yield.

Workflow Diagram

Self-validating experimental workflow for amide coupling under inert conditions.

Step-by-Step Methodology

Objective: Convert the hazardous this compound hydrochloride into a stable, non-irritating API intermediate.

-

Step 1: Inert Atmosphere Preparation

-

Action: Purge a flame-dried Schlenk flask with Argon for 15 minutes prior to reagent introduction.

-

Causality: The primary amine is highly susceptible to atmospheric oxidation and can capture ambient CO₂ to form unwanted carbamate species.

-

Self-Validation Check: Utilize an oil bubbler to confirm positive Argon pressure; a steady, continuous bubble rate validates system integrity.

-

-

Step 2: Solvation & Dispersion

-

Action: Suspend 1.0 equivalent of the hydrochloride salt (CAS 232612-47-4) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

-

Causality: The HCl salt exhibits poor solubility in non-polar solvents. DMF provides the necessary dielectric constant to solvate the ionic lattice effectively.

-

-

Step 3: In-Situ Neutralization

-

Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

-

Causality: The amine must be free-based (deprotonated) to act as a potent nucleophile. DIPEA is chosen over Triethylamine (TEA) due to its steric bulk, which minimizes nucleophilic competition during the coupling phase.

-

-

Step 4: Nucleophilicity Validation (Critical Checkpoint)

-

Action: Extract a 5 µL aliquot of the reaction mixture, dilute in 1 mL of deionized water, and test with pH indicator paper.

-

Causality: Incomplete neutralization leaves the amine protonated and unreactive, guaranteeing a failed coupling reaction.

-

Self-Validation Check: The pH must read approximately 8. If the pH is < 7, the system invalidates the current state, requiring the addition of DIPEA in 0.2 equivalent increments until pH 8 is achieved.

-

-

Step 5: Electrophilic Coupling

-

Action: Introduce 1.1 equivalents of the target carboxylic acid and 1.2 equivalents of HATU. Stir at room temperature for 4 hours.

-

Causality: HATU rapidly activates the carboxylic acid, forming a highly reactive O-Atab ester that prevents epimerization and outcompetes any potential deleterious side reactions from the adjacent nitrile group.

-

Conclusion

By translating the static hazard codes of this compound into a dynamic understanding of its molecular reactivity, researchers can design workflows that inherently protect the operator while maximizing synthetic yield. The integration of self-validating steps—such as the critical pH checkpoint during neutralization—ensures that chemical safety and experimental success are treated as a unified objective.

References

-

749834-79-5 | this compound - MolCore. 2

-

This compound hydrochloride - Kosinmed. 3

-

This compound hydrochloride | 232612-47-4 - Benchchem. 1

-

CAS 749834-79-5 2-Aminomethyl-thiazole-5-carbonitrile - Alfa Chemistry. 4

Sources

Medicinal Chemistry Applications of Thiazole-5-Carbonitrile Derivatives: From Scaffold Design to Clinical Translation

Executive Summary

The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs. However, functionalizing the C5 position with a carbonitrile group (–C≡N) fundamentally alters the scaffold's stereoelectronic profile. This in-depth technical guide explores the rational design, structural causality, and clinical applications of thiazole-5-carbonitrile derivatives. By acting as a strong electron-withdrawing group (EWG) and a linear hydrogen-bond acceptor, the cyano moiety enhances metabolic stability, modulates lipophilicity, and drives highly specific target engagement in oncology, fibrotic diseases, and infectious disease [1].

Physicochemical Rationale & Structural Causality

The strategic installation of a carbonitrile group at the 5-position of the thiazole ring is not merely a steric choice; it is a calculated electronic modulation.

-

Metabolic Shielding: The C5 position of an unsubstituted thiazole is a known metabolic "soft spot," highly susceptible to cytochrome P450-mediated epoxidation and subsequent ring opening. The strong electron-withdrawing nature of the cyano group depletes electron density from the

-system, effectively deactivating the ring toward oxidative degradation. -

Target Engagement (H-Bonding): The

-hybridized nitrogen of the cyano group provides a highly directional, linear hydrogen-bond acceptor. This geometry is ideal for penetrating deep, narrow hydrophobic pockets (such as the autotaxin catalytic tunnel) or interacting with the rigid hinge regions of kinases. -

pKa Modulation: The inductive effect of the C5-cyano group significantly lowers the pKa of adjacent functional groups (e.g., C2 or C4 amines), shifting them predominantly into their neutral, un-ionized state at physiological pH. This enhances membrane permeability and oral bioavailability.

Key Therapeutic Applications

Fibrotic Diseases: Autotaxin (ATX) Inhibition

The most clinically advanced application of the thiazole-5-carbonitrile scaffold is in the treatment of Idiopathic Pulmonary Fibrosis (IPF). Ziritaxestat (GLPG1690) is a first-in-class, potent inhibitor of Autotaxin (ATX) [1]. ATX is a secreted enzyme responsible for the lysophospholipase D (lysoPLD) conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid that drives fibroblast proliferation.

In Ziritaxestat, the 4-(4-fluorophenyl)thiazole-5-carbonitrile moiety acts as the primary pharmacophore binding to the ATX hydrophobic pocket. The cyano group forms critical electrostatic interactions that competitively exclude LPC from the active site, halting the pro-fibrotic signaling cascade.

Autotaxin-LPA signaling pathway and its inhibition by Ziritaxestat.

Oncology: Precision Kinase Inhibition

Thiazole-5-carbonitriles have emerged as potent Type II kinase inhibitors.

-

VEGFR-2 Inhibition: Novel 4-((2-aminothiazol-5-yl)amino)-2-(phenylamino)thiazole-5-carbonitrile derivatives have been developed as mimetics of Sunitinib [2]. The C5-cyano group increases the acidity of the C2-amine, strengthening its hydrogen-bonding interaction with the VEGFR-2 hinge region, resulting in superior

values against breast cancer (MCF-7) cell lines compared to standard therapies. -

PKMYT1 Inhibition: In the context of p53-mutated Triple-Negative Breast Cancer (TNBC), benzo[d]thiazole-5-carbonitrile derivatives (e.g., Compound XH-30) have demonstrated nanomolar potency (

nM) by selectively suppressing PKMYT1, showing synergistic lethality when combined with PARP inhibitors like Olaparib [3].

Antimicrobial Agents

Lipophilic derivatives, such as 4-amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile, leverage the polar carbonitrile core attached to a long hydrophobic alkyl chain [4]. This amphiphilic architecture allows the molecule to intercalate into and disrupt the phospholipid bilayers of Gram-positive bacteria (e.g., S. aureus), causing membrane depolarization and cell death.

Quantitative Data Summary

The following table summarizes the pharmacological profiles of key thiazole-5-carbonitrile derivatives across different therapeutic areas.

| Compound / Derivative | Primary Target | Therapeutic Indication | Potency ( | Key Structural Feature |

| Ziritaxestat (GLPG1690) | Autotaxin (ENPP2) | Idiopathic Pulmonary Fibrosis | 4-(4-fluorophenyl)thiazole-5-carbonitrile | |

| Compound 3b | VEGFR-2 Kinase | Breast Cancer (MCF-7) | 2-(phenylamino)thiazole-5-carbonitrile | |

| Compound XH-30 | PKMYT1 Kinase | Triple-Negative Breast Cancer | Benzo[d]thiazole-5-carbonitrile core | |

| Derivative 8a-e | Bacterial Membrane | Antimicrobial (S. aureus) | MIC = 3.125 | 4-amino-thiazole-5-carbonitrile |

Experimental Protocols & Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological evaluation of the thiazole-5-carbonitrile scaffold.

General Synthesis of 2-Amino-Thiazole-5-Carbonitriles

This multicomponent one-pot synthesis utilizes a modified Gewald-type reaction to construct the functionalized thiazole ring.

Rationale: Triethylamine (TEA) is selected as a non-nucleophilic base to deprotonate the highly acidic methylene protons of malononitrile. This drives the initial nucleophilic attack on the isothiocyanate without competing for the electrophilic center. The subsequent addition of elemental sulfur allows for intramolecular cyclization, driven by the thermodynamic stability of the resulting aromatic ring.

-

Preparation: In a round-bottom flask, dissolve 10 mmol of the appropriate aryl isothiocyanate and 10 mmol of malononitrile in 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Activation: Add 1.5 equivalents of triethylamine (TEA) dropwise at 0°C. Stir for 30 minutes to ensure complete formation of the intermediate carbanion.

-

Cyclization: Add 10 mmol of elemental sulfur (

) to the reaction mixture. Elevate the temperature to 50°C and stir for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the isothiocyanate spot disappears, validating complete conversion. -

Isolation: Pour the mixture into 100 mL of crushed ice-water. The crude 2-amino-thiazole-5-carbonitrile will precipitate as a solid.

-

Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

General synthetic workflow for 2-amino-thiazole-5-carbonitrile derivatives.

In Vitro Target Engagement: Autotaxin (LysoPLD) Inhibition Assay

To validate the biological activity of synthesized ATX inhibitors (e.g., Ziritaxestat analogs), a fluorogenic substrate assay is utilized.

Rationale: The assay utilizes FS-3, an internally quenched fluorogenic LPC analogue. This design ensures that fluorescence is only unquenched upon specific lysoPLD cleavage by ATX. This eliminates background noise from non-specific compound binding and provides a self-validating, real-time readout of target engagement.

-

Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM

, 1 mM -

Enzyme Incubation: Plate 2 nM of recombinant human Autotaxin (ENPP2) in a 96-well black microplate. Add the thiazole-5-carbonitrile test compound (serially diluted in DMSO, final DMSO concentration <1%) and incubate at 37°C for 30 minutes. Include a no-enzyme well (baseline control) and a vehicle-only well (maximum activity control).

-

Substrate Addition: Initiate the reaction by adding 1

M of FS-3 substrate to all wells. -

Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure emission continuously for 45 minutes at 37°C (Excitation: 485 nm / Emission: 538 nm).

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the fluorescence-time curve. Normalize the data against the vehicle control to determine the

Conclusion

The thiazole-5-carbonitrile scaffold is a masterclass in rational drug design. By leveraging the cyano group's profound electron-withdrawing capabilities and precise hydrogen-bonding geometry, medicinal chemists can engineer molecules that bypass traditional metabolic liabilities while achieving nanomolar target specificity. From halting fibrotic cascades via Autotaxin inhibition to disrupting aggressive tumor kinase networks, this pharmacophore remains a vital tool in the modern drug discovery pipeline.

References

-

Desroy, N., et al. "Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry, 2017.[Link]

-

"Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors." National Center for Biotechnology Information (PMC), 2025.[Link]

-

"Discovery of PKMYT1 Inhibitors with a Novel Scaffold for the Treatment of Triple-Negative Breast Cancer." ACS Publications, 2025.[Link]

-

Ghoneim, A. A., et al. "Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents." Der Pharma Chemica, 2020.[Link]

Engineering Efficacy: 2-(Aminomethyl)thiazole-5-carbonitrile in Fragment-Based Drug Discovery

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points that bind to biological targets with high ligand efficiency. Among the vast chemical space of fragment libraries, the thiazole heterocycle has emerged as a privileged scaffold. This technical guide explores the structural logic, physicochemical profiling, and experimental validation of 2-(Aminomethyl)thiazole-5-carbonitrile (CAS: 749834-79-5)[1]. By analyzing its orthogonal growth vectors and addressing the inherent liabilities of thiazole fragments, this whitepaper provides a comprehensive framework for deploying this building block in hit-to-lead campaigns.

The Structural Logic of the Scaffold

The architectural brilliance of this compound lies in its bifunctional nature, offering two highly distinct, orthogonal growth vectors flanking a rigid heteroaromatic core.

-

The Aminomethyl Vector: At physiological pH, the primary amine is typically protonated, acting as a potent hydrogen bond donor and providing strong electrostatic interactions with acidic residues (e.g., aspartate or glutamate) within target binding pockets. Synthetically, it serves as a highly reactive nucleophile for rapid library expansion via amide coupling or reductive amination.

-

The Carbonitrile Vector: The nitrile group is a linear, sterically undemanding moiety that acts as a strong hydrogen bond acceptor. During hit-to-lead optimization, it serves as a versatile synthetic handle—capable of being converted into primary amides, amidines (via the Pinner reaction), or tetrazoles (as carboxylic acid bioisosteres).

-

The Thiazole Core: The electron-rich heterocycle frequently mimics amide bonds in bioactive conformations and participates in

stacking or metal coordination (e.g., targeting metalloproteases).

Logical mapping of orthogonal fragment growth vectors for library expansion.

Physicochemical Profiling (Rule of Three Compliance)

For a fragment to be viable, it must adhere to Astex's "Rule of Three" (Ro3), ensuring it possesses high aqueous solubility for high-concentration biochemical screening (often >1 mM) while minimizing entropic penalties upon binding. This compound exhibits near-perfect Ro3 compliance[1].

Table 1: Physicochemical Parameters & FBDD Rationale

| Property | Value | FBDD Rationale (Rule of 3) |

| Molecular Weight | 139.18 g/mol | |

| cLogP | ||

| Hydrogen Bond Donors (HBD) | 2 (Primary Amine) | |

| Hydrogen Bond Acceptors (HBA) | 4 (Nitrile, Thiazole N, Amine N) | |

| Rotatable Bonds | 2 |

Methodological Framework: Hit Validation & PAINS Triage

Causality & The Thiazole Liability: While thiazoles are highly enriched in active fragments, they are notoriously known as "frequent hitters" or Pan-Assay Interference Compounds (PAINS). Thiazole derivatives can exhibit non-specific modes of inhibition through redox cycling (generating reactive oxygen species) or promiscuous thiol reactivity[2].

To ensure scientific integrity, any hit involving this compound must be subjected to a rigorous, self-validating assay cascade to differentiate true target engagement from assay interference.

Protocol: Self-Validating Thiazole Fragment Triage Cascade

Step 1: Primary Binding Assessment (Surface Plasmon Resonance - SPR)

-

Methodology: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Inject the fragment library at concentrations ranging from

to -

Self-Validation Mechanism: The system must include a reference channel (blank surface) to subtract bulk refractive index changes inherent to high-concentration fragment injections. A known low-affinity binder must be included as a positive control to verify the structural integrity of the immobilized protein.

Step 2: Redox Activity Profiling (HRP-PR Assay)

-

Methodology: Incubate

of the fragment with Horseradish Peroxidase (HRP) and Phenol Red (PR) in assay buffer. -

Causality: Redox-active fragments undergo redox cycling in the presence of reducing agents, producing

. HRP utilizes this -

Self-Validation Mechanism: Run the assay in parallel with and without

1,4-dithiothreitol (DTT). True redox cyclers will only generate

Step 3: Thiol Reactivity Screening (DTNB Assay)

-

Methodology: Incubate the fragment with Ellman’s reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB) and monitor the release of the

anion at -

Causality: If the thiazole core or the carbonitrile group undergoes non-specific nucleophilic attack by thiols, it will deplete free thiols in the assay, altering the DTNB readout[2].

-

Self-Validation Mechanism: Run the assay with a biologically irrelevant thiol-containing protein (e.g., BSA). If the fragment reacts with BSA, it is a promiscuous covalent binder and must be discarded. If it only reacts with the target protein, it may represent a targeted covalent inhibitor.

High-throughput hit profiling workflow to isolate true binders from PAINS.

Conclusion

This compound is a highly versatile building block for Fragment-Based Drug Discovery. Its low molecular weight, favorable polar surface area, and orthogonal synthetic vectors make it an ideal starting point for hit-to-lead expansion. However, as with all thiazole-containing fragments, researchers must deploy rigorous, self-validating biochemical cascades to rule out redox cycling and promiscuous thiol reactivity. By combining strategic synthetic expansion with strict PAINS triage, drug development professionals can leverage this fragment to discover highly potent, target-specific therapeutics.

References

-

Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: PMC (National Institutes of Health) / ACS Med Chem Lett. 2022 URL: [Link]

Sources

molecular weight and formula of 2-(Aminomethyl)thiazole-5-carbonitrile

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 2-(Aminomethyl)thiazole-5-carbonitrile

Executive Summary

In modern drug discovery and proteomics research, bifunctional heterocycles serve as critical architectural building blocks[1]. This compound is a highly versatile Active Pharmaceutical Ingredient (API) intermediate. Structurally, it features an electron-deficient thiazole ring substituted with a nucleophilic primary aliphatic amine at the 2-position and an electrophilic carbonitrile group at the 5-position. This dual reactivity allows for orthogonal synthetic modifications, such as amide coupling at the amine terminus and tetrazole formation or hydrolysis at the nitrile terminus.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing you with the mechanistic reasoning behind its handling, structural dynamics, and the self-validating protocols necessary to ensure its integrity in complex synthetic workflows.

Quantitative Physicochemical Data

Understanding the exact physical state of the compound is the first step in any synthetic workflow. The compound is commercially available and utilized in two primary forms: the free base and the hydrochloride (HCl) salt.

The free base has a molecular formula of C5H5N3S and a molecular weight of 139.18 g/mol [2]. However, due to the inherent reactivity of the primary amine, it is frequently supplied and utilized as a hydrochloride salt (C5H6ClN3S) with a molecular weight of 175.64 g/mol .

Table 1: Comparative Physicochemical Profile

| Property | Free Base Form | Hydrochloride (HCl) Salt Form |

| Molecular Formula | C5H5N3S[2] | C5H6ClN3S |

| Molecular Weight | 139.18 g/mol [2] | 175.64 g/mol |

| CAS Registry Number | 749834-79-5[2] | 232612-47-4 |

| Monoisotopic Mass | 139.0204 Da | 174.9971 Da (Salt complex) |

| Storage Conditions | 2-8ºC, inert atmosphere[2] | Ambient to 4ºC, desiccated |

| Primary Application | Direct coupling reactions | Extended bench storage, proteomics[1] |

Structural and Stability Dynamics

The choice between the free base and the HCl salt is not arbitrary; it is governed by the compound's stability dynamics. In its free base form, the primary amine (-NH2) is highly nucleophilic. Over time, especially under ambient conditions or in the presence of trace moisture, it can undergo unwanted intermolecular side reactions (such as dimerization) or oxidation.

Converting the compound to its hydrochloride salt protonates the amine to an ammonium cation (-NH3+). This eliminates its nucleophilicity, drastically enhancing the compound's shelf life and bench stability.

Physicochemical relationship and stability dynamics of the free base vs. HCl salt.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality and quality control checks to guarantee that the data generated is absolute.

Protocol A: LC-MS/MS Method for Molecular Weight Confirmation

Causality: Because this compound contains a basic amine, Electrospray Ionization in positive mode (ESI+) is the optimal choice. The acidic mobile phase (formic acid) forces the protonation of the amine, ensuring a strong [M+H]+ signal at m/z 140.0.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using Mobile Phase A.

-

Column Selection: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). The non-polar stationary phase provides adequate retention for the thiazole core.

-

Mobile Phase:

-

Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

-

MS Parameters: Set the MS to ESI+ mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C. Monitor for the target mass of 140.0 m/z ([M+H]+ of the free base).

-

Self-Validation Check (System Suitability):

-

Blank Check: Inject Mobile Phase A prior to the sample. The baseline noise at the expected retention time must be < 5% of the expected sample peak area (confirms zero carryover).

-

Precision Check: Three consecutive injections of the 10 µg/mL standard must yield a retention time Relative Standard Deviation (RSD) of ≤ 1.0%.

-

Protocol B: Anhydrous Conversion of Free Base to Hydrochloride Salt

Causality: If you procure the free base[2] but require long-term storage, you must convert it to the HCl salt. This must be done under strictly anhydrous conditions; the presence of water combined with strong acid could prematurely hydrolyze the delicate carbonitrile group into a primary amide or carboxylic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of this compound free base in 20 mL of anhydrous diethyl ether in an oven-dried round-bottom flask under a nitrogen atmosphere.

-

Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0°C. Reasoning: Salt formation is exothermic; cooling prevents thermal degradation.

-

Acid Addition: Add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise over 10 minutes with vigorous magnetic stirring. A white/off-white precipitate will immediately begin to form.

-

Isolation: Stir for an additional 30 minutes at 0°C. Filter the precipitate rapidly through a Buchner funnel under vacuum.

-

Washing & Drying: Wash the filter cake with 10 mL of cold, anhydrous diethyl ether. Transfer to a vacuum desiccator and dry overnight.

-

Self-Validation Check:

-

Yield Tracking: Calculate the theoretical yield (expected ~1.26 g). A recovered yield of >85% validates the precipitation efficiency.

-

pH Confirmation: Dissolve 1 mg of the dried product in 1 mL of deionized water. The resulting pH must be between 3.0 and 4.5. A pH lower than 3.0 indicates trapped excess HCl, requiring further vacuum drying.

-

Analytical workflow and self-validation sequence for API characterization.

References

Sources

Biological Activity Profile of 2-(Aminomethyl)thiazole-5-carbonitrile Scaffolds: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization. The 2-(Aminomethyl)thiazole-5-carbonitrile architecture (CAS 749834-79-5) has emerged as a highly potent, bifunctional building block[1]. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its unique electronic distribution: it combines a nucleophilic, solvent-exposed aminomethyl linker with a highly electron-withdrawing cyano group on a rigid heteroaromatic core. This guide dissects the biological activity profile of this scaffold, explaining the mechanistic causality behind its efficacy in targeting fibrotic diseases, oncology, and viral replication.

Pharmacophore Architecture and Causality in Drug Design

To understand the biological activity of this compound, we must deconstruct its structural causality:

-

The Thiazole Core: Acts as a rigid bioisostere for phenyl or carbonyl groups. It improves the compound's metabolic stability and binding affinity by correctly orienting attached functional groups toward biological targets[2].

-

The 5-Carbonitrile Group: The cyano moiety is a strong electron-withdrawing group (EWG). Causality dictates that this EWG lowers the electron density of the thiazole ring, shielding it from rapid oxidative metabolism by CYP450 enzymes. Furthermore, its linear, sp-hybridized geometry allows it to probe deep, narrow hydrophobic pockets—most notably the "tunnel" region of the Autotaxin enzyme[3].

-

The 2-Aminomethyl Group: This primary amine serves as a potent nucleophile for synthetic elaboration (e.g., acylation) and acts as a flexible hydrogen-bond donor/acceptor in physiological environments[2].

Fig 1. Pharmacophore mapping of the this compound scaffold.

Primary Biological Targets and Mechanisms

Autotaxin (ENPP2) and the LPA Axis

Autotaxin (ATX) is a secreted lysophospholipase D responsible for hydrolyzing extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[4]. The ATX/LPA signaling axis is a primary driver of idiopathic pulmonary fibrosis (IPF) and tumor progression. The thiazole-5-carbonitrile scaffold is the structural cornerstone of GLPG1690 (Ziritaxestat) , a first-in-class ATX inhibitor[4]. Structural biology reveals that the cyano group is crucial for conferring key aspects of ATX/LPA signaling; it binds the ATX "tunnel," dictating cellular responses independent of pure catalytic inhibition and showing a distinct preference for blocking P2Y LPA receptor activation[3].

Fig 2. The Autotaxin-LPA signaling pathway and the intervention point of thiazole inhibitors.

Kinase Inhibition (VEGFR-2) and Oncology

Beyond fibrosis, thiazole derivatives act as potent Type II inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. Structure-Activity Relationship (SAR) studies demonstrate that substituting the 5-position of the 1,3-thiazole ring with an electron-withdrawing atom or group significantly enhances anticancer activity against breast cancer cell lines like MCF-7, outperforming standard drugs like 5-fluorouracil[5].

Antiviral and Genetic Modulation

The 2-aminomethylthiazole moiety is also utilized as a peptidomimetic linker. For instance, modifying acyclovir with a 2-aminomethylthiazole amino acid ester alters the compound's chemical stability and modulates its antiviral effect against HSV-1 and HSV-2[6]. Furthermore, this specific scaffold has been patented for its utility in small molecules designed to improve mRNA splicing, specifically targeting intron mutations associated with central nervous system diseases[7].

Quantitative Activity Profiles (SAR Data)

To facilitate rapid comparison, the quantitative biological activities of key derivatives utilizing this scaffold are summarized below.

| Compound / Scaffold Class | Primary Target | Quantitative Activity | Primary Indication | Ref |

| GLPG1690 (Ziritaxestat) | Autotaxin (ATX) | Idiopathic Pulmonary Fibrosis | [8] | |

| 1,3-Thiazole 6d (Coumarin hybrid) | VEGFR-2 Kinase | Breast Cancer (MCF-7) | [5] | |

| Boc-2-Ala-thiazole-acyclovir | HSV-2 | Active ( | Antiviral Chemotherapy | [6] |

Self-Validating Experimental Protocols

A critical artifact often overlooked in high-throughput screening of heterocyclic scaffolds is compound auto-fluorescence. Thiazole derivatives frequently emit in the same spectrum as standard fluorogenic substrates. Therefore, to establish a self-validating system, we mandate orthogonal, artifact-free readouts.

Autotaxin (LysoPLD) Inhibition Assay via LC-MS/MS

Causality: By directly quantifying the physiological product (LPA 18:2) and normalizing against an unnatural internal standard (LPA 17:0), we eliminate false positives caused by fluorescent interference and ensure absolute quantitative rigor.

Fig 3. Self-validating LC-MS/MS workflow for quantifying Autotaxin LysoPLD inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM

, 1 mM -

Compound Dosing: Prepare a 10-point dose-response curve of the thiazole-5-carbonitrile derivative (0.1 nM to 10 µM) in DMSO. Keep final DMSO concentration ≤1%.

-

Incubation: Combine enzyme, compound, and substrate in a 96-well plate. Incubate at 37°C for exactly 120 minutes.

-

Reaction Termination (Self-Validation Step): Quench the reaction by adding 3 volumes of ice-cold methanol spiked with 500 nM LPA 17:0 (Internal Standard). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor MRM transitions for LPA 18:2 (

433.2

Homogeneous ADP-Glo Kinase Assay for VEGFR-2

Causality: Radiometric kinase assays pose safety hazards, while ATP-depletion assays can yield false positives if the inhibitor is an ATP-mimetic. The ADP-Glo assay is self-validating because it actively depletes unreacted ATP before converting the newly formed ADP back into ATP for luminescent detection, ensuring the signal is strictly proportional to kinase activity.

Step-by-Step Methodology:

-

Kinase Reaction: In a 384-well plate, combine recombinant VEGFR-2 (KDR) enzyme, Poly(Glu,Tyr) substrate, and ATP (at its predetermined

) with the thiazole compound. -

Incubation: Incubate for 60 minutes at room temperature.

-

ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete the remaining unreacted ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Readout: Measure luminescence. Normalize data against positive (Sorafenib) and negative (DMSO) controls to determine the

.

Conclusion

The this compound scaffold is a masterclass in rational drug design. By leveraging the electron-withdrawing nature of the cyano group to probe deep target tunnels (like ATX) and utilizing the aminomethyl group as a versatile, solvent-exposed linker, researchers can engineer highly potent, metabolically stable therapeutics. Adhering to self-validating analytical workflows ensures that the promising in vitro profiles of these compounds translate reliably into in vivo efficacy.

References

1.[2] Benchchem. "2-(Aminomethyl)thiazole-5-carboxylic Acid|CAS 933742-24-6". URL: 2.[1] MolCore. "749834-79-5 | this compound". URL: 3.[5] MDPI. "Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase". URL: 4.[7] Google Patents. "WO2016115434A1 - Compounds for improving mrna splicing". URL: 5.[6] PMC. "Chemical Stability of New Acyclovir Analogues with Peptidomimetics". URL: 6.[4] ACS Publications. "Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis". URL: 7.[8] Cayman Chemical. "GLPG1690 (Ziritaxestat, CAS Number: 1628260-79-6)". URL: 8.[3] Protein Data Bank Japan. "7z3l - Autotaxin in complex with hybrid compound ziritaxestat (GLPG1690)". URL:

Sources

- 1. molcore.com [molcore.com]

- 2. benchchem.com [benchchem.com]

- 3. 7z3l - Autotaxin in complex with hybrid compound ziritaxestat (GLPG1690) - Summary - Protein Data Bank Japan [pdbj.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase | MDPI [mdpi.com]

- 6. Chemical Stability of New Acyclovir Analogues with Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2016115434A1 - Compounds for improving mrna splicing - Google Patents [patents.google.com]

- 8. caymanchem.com [caymanchem.com]

literature review of 2-substituted thiazole-5-carbonitrile synthesis

An In-depth Technical Guide to the Synthesis of 2-Substituted Thiazole-5-carbonitriles

Introduction: The Privileged Scaffold of Thiazole-5-carbonitrile

The 1,3-thiazole ring is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." When substituted with a cyano group at the 5-position, the resulting thiazole-5-carbonitrile core offers a synthetically versatile handle and a potent modulator of biological activity. This cyano group can act as a hydrogen bond acceptor, a precursor for other functional groups (e.g., amides, tetrazoles), or a key component in covalent inhibition, making this scaffold particularly valuable in drug discovery programs targeting kinases, adenosine receptors, and other critical enzymes.[3]

This guide provides an in-depth analysis of the core synthetic strategies for constructing 2-substituted thiazole-5-carbonitriles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, offering field-proven insights into experimental design and optimization for researchers, chemists, and drug development professionals.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of the thiazole-5-carbonitrile core can be broadly approached through several strategic disconnections. The most robust and widely employed methods include adaptations of classic named reactions such as the Gewald and Hantzsch syntheses.

The Modified Gewald Reaction: A Shift from Thiophenes to Thiazoles

The Gewald reaction is renowned for its efficiency in producing 2-aminothiophenes through a one-pot multicomponent reaction.[4] However, a strategic modification of the substrates allows for a fascinating and highly effective pivot towards thiazole synthesis.[5][6] This approach hinges on using an α-substituted acetonitrile where the substituent prevents the traditional thiophene formation pathway and instead directs cyclization to yield a 2-substituted thiazole.

Causality of the Pathway:

The key to this modification lies in the substitution pattern of the starting nitrile. In a typical Gewald reaction, an α-unsubstituted activated nitrile reacts with sulfur and an aldehyde or ketone. The mechanism proceeds through the formation of a thiolate, which then attacks the nitrile.[4] However, when an alkyl or aryl group is present on the α-carbon of the nitrile, the conventional Gewald mechanism is blocked. Instead, the reaction with a 2-mercaptoacetaldehyde equivalent, such as that generated from the stable and readily available 1,4-dithiane-2,5-diol, proceeds through an alternative pathway to form the thiazole ring.[7]

Proposed Reaction Mechanism:

The reaction is believed to initiate with the base-catalyzed formation of the enolate from the α-substituted acetonitrile. This is followed by a condensation reaction with 2-mercaptoacetaldehyde (released from its dimer, 1,4-dithiane-2,5-diol). The subsequent intramolecular cyclization via nucleophilic attack of the sulfur onto the nitrile carbon, followed by tautomerization, yields the aromatic thiazole ring.[7]

Caption: Proposed mechanism for modified Gewald thiazole synthesis.

Experimental Protocol: Synthesis of 2,4-diphenylthiazole-5-carbonitrile [8]

This protocol is representative of the modified Gewald approach using 1,4-dithiane-2,5-diol as the 2-mercaptoacetaldehyde source.

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,3-diphenylacrylonitrile (1.0 equiv), 1,4-dithiane-2,5-diol (1.5 equiv), and triethylamine (1.1 equiv).

-

Solvent Addition: Add trifluoroethanol to achieve a nitrile concentration of 0.11 M.

-

Reaction: Heat the mixture to 80 °C and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2,4-diphenylthiazole-5-carbonitrile.

Data Summary: Scope of the Modified Gewald Reaction [8]

| R1 (at C2) | R2 (at C4) | Yield (%) |

| Phenyl | Phenyl | 75 |

| 4-MeO-Ph | Phenyl | 68 |

| Phenyl | 4-Cl-Ph | 71 |

| Methyl | Phenyl | 55 |

Hantzsch Thiazole Synthesis: The Classic Route Reimagined

The Hantzsch synthesis is arguably the most fundamental and widely recognized method for thiazole construction, first reported in 1887.[9] The classic reaction involves the condensation of an α-haloketone and a thioamide.[10][11] To adapt this powerful reaction for our target scaffold, the α-haloketone is replaced with an α-halo-β-cyanocarbonyl precursor.

Causality of the Pathway:

The mechanism is a robust and predictable sequence of nucleophilic substitution and cyclocondensation. The thioamide, a potent sulfur nucleophile, initiates the reaction by attacking the electrophilic carbon bearing the halogen.[12] This S-alkylation step is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. Subsequent dehydration drives the reaction to completion, yielding the stable, aromatic thiazole ring.[13] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[12]

General Reaction Mechanism:

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carbonitrile

This protocol is a conceptual adaptation based on established Hantzsch procedures for related 5-carboxylate and 5-carboxamide structures.[14]

-

Reagent Preparation: To a solution of ethyl 2-chloro-3-oxobutanenitrile (1.0 equiv) in ethanol (0.5 M) in a round-bottom flask, add thiourea (1.1 equiv).

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC. A precipitate may form as the reaction proceeds.

-

Isolation: Cool the mixture to room temperature and then in an ice bath. If a solid has formed, collect it by vacuum filtration. If not, slowly add a solution of sodium bicarbonate or ammonia to neutralize the HBr salt of the product, which will induce precipitation.[12]

-

Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

Cook-Heilbron Synthesis and Subsequent Functionalization

An alternative strategy involves building a 5-aminothiazole first, followed by conversion of the amino group to the target nitrile. The Cook-Heilbron synthesis is an excellent method for accessing 5-aminothiazoles directly from α-aminonitriles and a sulfur source like carbon disulfide.[15]

Causality of the Pathway:

This reaction proceeds under mild conditions. The α-aminonitrile's nitrogen atom acts as a nucleophile, attacking the carbon of carbon disulfide. An intramolecular 5-exo-dig cyclization follows, where the newly formed thiolate attacks the nitrile carbon. Tautomerization of the resulting imine affords the aromatic 5-aminothiazole.[15] The highly functionalized 5-amino group can then be transformed into a cyano group via a Sandmeyer reaction, a standard transformation in aromatic chemistry.

Synthetic Workflow:

Caption: Two-step workflow from α-aminonitrile to thiazole-5-carbonitrile.

Experimental Protocol: Two-Step Synthesis

Step A: Cook-Heilbron Synthesis of 5-amino-4-phenyl-1,3-thiazole-2-thiol [15]

-

Reaction Setup: Dissolve amino(phenyl)acetonitrile (1.0 equiv) in a minimal amount of pyridine or ethanol.

-

Reagent Addition: Add carbon disulfide (1.2 equiv) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 24 hours. A precipitate often forms during this time.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step B: Sandmeyer Reaction to form 4-phenyl-2-thioxo-2,3-dihydrothiazole-5-carbonitrile

-

Diazotization: Suspend the 5-aminothiazole (1.0 equiv) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and sodium cyanide (1.2 equiv) in water. Cool this solution to 0-5 °C.

-

Addition: Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence will be observed.

-

Reaction and Work-up: Allow the mixture to warm to room temperature and stir for 2-3 hours. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Advantages | Disadvantages |

| Modified Gewald | α-Substituted Acetonitrile, 1,4-Dithiane-2,5-diol | Good yields, uses stable aldehyde precursor, good functional group tolerance.[5][8] | Requires specific α-substitution on the nitrile, may have steric limitations.[7] |

| Hantzsch Synthesis | α-Halo-β-cyanocarbonyl, Thioamide | Classic, reliable, high-yielding, wide substrate scope.[10][11] | α-halocarbonyls can be lachrymatory and unstable; may require protection of other nucleophilic groups.[16] |

| Cook-Heilbron / Sandmeyer | α-Aminonitrile, CS₂, CuCN | Accesses a different substitution pattern, mild conditions for the first step.[15] | Two-step process, Sandmeyer reaction can have variable yields and uses toxic cyanide reagents. |

Conclusion and Future Outlook

The synthesis of 2-substituted thiazole-5-carbonitriles is well-served by several robust and adaptable methodologies. The choice of synthetic route is primarily dictated by the availability of starting materials and the desired substitution pattern on the thiazole core.

-

The Modified Gewald Reaction is an excellent choice for synthesizing 2,4-disubstituted thiazoles when the corresponding α-substituted nitrile is accessible.

-

The Hantzsch Synthesis remains the workhorse for its versatility and is particularly effective for producing 2-amino or 2-alkyl/aryl thiazoles, provided the requisite α-halo-β-cyanocarbonyl precursor can be prepared.

-

The Cook-Heilbron/Sandmeyer sequence provides a valuable alternative, especially for accessing scaffolds that may be difficult to obtain via direct cyclization.

As the demand for novel heterocyclic entities in drug discovery continues to grow, the development of even more efficient, greener, and one-pot multicomponent reactions for these valuable scaffolds will remain an active and important area of chemical research.[17]

References

-

Mallia, C. J., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]

-

SABANIS, A. S., et al. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat-usa.org. [Link]

-

Srikrishna, D., Dubey, P. K., & Aparna, P. (2018). An efficient one-pot four-component Gewald reaction: Synthesis of substituted 2-aminothiophenes with coumarin–thiazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 361-368. [Link]

-